1-(6-Methylnaphthalen-1-yl)ethan-1-one
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Overview
Description
1-(6-Methylnaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6th position and an ethanone group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylnaphthalen-1-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses naphthalene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of 1-(6-Methylnaphthalen-1-yl)ethanoic acid.
Reduction: Formation of 1-(6-Methylnaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated derivatives like 1-(6-Bromo-naphthalen-1-yl)ethan-1-one.
Scientific Research Applications
1-(6-Methylnaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methylnaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethan-1-one: Similar structure but with a methoxy group instead of a methyl group.
1-(Naphthalen-1-yl)ethan-1-one: Lacks the methyl group at the 6th position.
1-(6-Bromo-naphthalen-1-yl)ethan-1-one: Contains a bromine atom instead of a methyl group.
Uniqueness: 1-(6-Methylnaphthalen-1-yl)ethan-1-one is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different physical properties and interactions compared to its analogs.
Properties
CAS No. |
58149-90-9 |
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Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(6-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-6-7-13-11(8-9)4-3-5-12(13)10(2)14/h3-8H,1-2H3 |
InChI Key |
JWQJVJAAWCEUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C(=O)C |
Origin of Product |
United States |
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